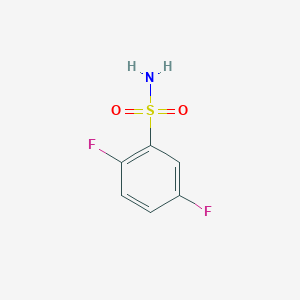

2,5-Difluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMFEUWXDKZGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152661 | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120022-63-1 | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120022631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,5 Difluorobenzenesulfonamide

Established Synthetic Pathways for 2,5-Difluorobenzenesulfonamide Analogs

The synthesis of this compound and its analogs often relies on well-established chemical reactions that allow for the introduction of the sulfonamide functional group and the manipulation of the fluorinated aromatic ring.

Sulfonyl Chloride Precursor Routes and Subsequent Amidation Reactions

A primary and widely utilized method for the synthesis of benzenesulfonamides involves the use of sulfonyl chloride precursors. This approach typically begins with the sulfonation of a substituted benzene (B151609), in this case, 1,4-difluorobenzene, to produce the corresponding benzenesulfonyl chloride. For instance, 2,5-difluorobenzenesulfonyl chloride can be prepared and subsequently reacted with an amine in an amidation reaction to yield the desired sulfonamide.

This two-step process is a cornerstone in the synthesis of a vast array of sulfonamide derivatives. The initial sulfonation can be achieved using reagents like chlorosulfonic acid. The resulting sulfonyl chloride is then treated with ammonia (B1221849) or a primary or secondary amine to form the sulfonamide. cbijournal.com This method's versatility allows for the introduction of various substituents on the nitrogen atom of the sulfonamide, leading to a diverse library of compounds.

For example, the synthesis of N,N-diethyl-3,5-difluorobenzenesulfonamide is accomplished through the one-step reaction of 3,5-difluorobenzenesulfonyl chloride with diethylamine. researchgate.net Similarly, other analogs can be prepared by reacting the sulfonyl chloride with different amines. cbijournal.comlookchem.com

Table 1: Examples of Amidation Reactions with Benzenesulfonyl Chlorides

| Sulfonyl Chloride Precursor | Amine | Product |

| 2,5-Difluorobenzenesulfonyl chloride | Ammonia | This compound |

| 3,5-Difluorobenzenesulfonyl chloride | Diethylamine | N,N-Diethyl-3,5-difluorobenzenesulfonamide |

| 4-Nitrobenzyl sulfonyl chloride | Aniline (B41778) | N-Phenyl-4-nitrobenzenesulfonamide |

| p-Toluenesulfonyl chloride | p-Toluidine | N-(p-tolyl)toluene-4-sulfonamide |

This table is generated based on synthetic principles and examples found in the cited literature.

Nucleophilic Aromatic Substitution in Fluorinated Benzenesulfonamide (B165840) Synthesis

Nucleophilic aromatic substitution (SNA) is another critical strategy, particularly for the synthesis of more complex fluorinated benzenesulfonamide analogs. In this type of reaction, a nucleophile replaces a leaving group, often a halogen, on the aromatic ring. The presence of electron-withdrawing groups, such as the sulfonyl group, activates the ring towards nucleophilic attack. The fluorine atoms themselves can also be displaced by strong nucleophiles under certain conditions.

This methodology is particularly useful for late-stage functionalization, allowing for the introduction of diverse functionalities onto the fluorinated benzene ring. For instance, the fluorine atom of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be substituted by various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org This principle can be extended to difluorobenzenesulfonamide systems to create a variety of derivatives.

A study on the synthesis of benzenesulfonamide derivatives as anti-influenza inhibitors demonstrated the use of nucleophilic replacement of aryl chlorides with an amine to generate analogs. nih.gov While this example involves chlorides, the principle is directly applicable to activated fluoroaromatics. The strategic placement of fluorine atoms can direct the regioselectivity of the substitution, providing a powerful tool for designing specific molecular architectures. vanderbilt.edu

Advanced Radical Reactions Involving N,N-Difluorobenzenesulfonamides (DFBSA)

More recently, radical-based reactions have emerged as powerful tools for the functionalization of organic molecules. N,N-Difluorobenzenesulfonamides (DFBSAs) have proven to be valuable reagents in these advanced transformations.

Base-Promoted Decarboxylative Sulfonylation Mechanisms

A notable development is the base-promoted decarboxylative sulfonylation of cinnamic acids using N,N-difluorobenzenesulfonamides. researchgate.net This metal- and oxidant-free method provides an efficient route to (E)-vinyl sulfones. The reaction is believed to proceed through a radical mechanism, showcasing broad substrate scope and good functional group tolerance. researchgate.netresearchgate.netacs.org

The process involves the reaction of a cinnamic acid derivative with a DFBSA in the presence of a base. This leads to the stereospecific formation of the corresponding (E)-vinyl sulfone. This transformation highlights the ability of the N,N-difluorobenzenesulfonamide to act as a source of a sulfonyl radical under basic conditions. Other related decarboxylative sulfonylation reactions have also been developed using different catalysts and conditions, such as those mediated by PhI(OAc)2 or iron catalysis under photomediation. researchgate.netorganic-chemistry.org

Difluoroaminosulfonylation of Olefinic Substrates

Another innovative application of DFBSAs is in the difluoroaminosulfonylation of olefins. A nickel-catalyzed reaction has been developed for the difluoroaminosulfonylation of styrenes with N,N-difluorobenzenesulfonamide. researchgate.netresearchgate.net This reaction, which utilizes a NiCl2/Mn catalytic system and a bipyridine ligand, yields 1-difluoroamino-2-phenylsulfonyl products. researchgate.net

Preliminary mechanistic studies suggest that this transformation also proceeds via a radical process. researchgate.net This method provides a direct route to introduce both a difluoroamino group and a phenylsulfonyl group across a double bond, offering a pathway to novel and potentially biologically active compounds.

Strategic Incorporations of 2,5-DFBS as Synthetic Intermediates in Complex Molecule Construction

Beyond its direct applications, this compound serves as a crucial synthetic intermediate in the construction of more complex molecules. chemimpex.com Its structure provides a scaffold that can be elaborated through various chemical transformations. The term "key intermediate" aptly describes its role as an essential building block in multi-step synthetic pathways. fiveable.me

The sulfonamide group can act as a directing group or be transformed into other functional groups. The fluorinated benzene ring offers sites for further functionalization, as discussed in the context of nucleophilic aromatic substitution. For example, in the synthesis of potent anti-influenza hemagglutinin inhibitors, a substituted benzenesulfonamide was prepared from 5-fluoro-2-nitrophenylamine, which was then further modified through a series of reactions including reduction of a nitro group and a Sandmeyer reaction. nih.gov

The strategic use of this compound and its analogs allows chemists to build molecular complexity in a controlled and efficient manner, ultimately leading to the synthesis of novel compounds with desired properties for various applications, including pharmaceuticals and materials science. researchgate.net

Advanced Spectroscopic Characterization Techniques for 2,5 Difluorobenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 2,5-Difluorobenzenesulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information. The aromatic protons of the 2,5-difluorobenzene ring exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The amide protons of the sulfonamide group typically appear as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The carbon atoms directly bonded to fluorine atoms show characteristic splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and sulfonamide substituents.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | 7.20 - 7.80 | m | - |

| ¹³C | 115 - 160 | m | J(C,F) can be significant |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument parameters. The data presented are general ranges.

The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Analysis

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for characterizing this compound. nih.govacs.orgosti.gov ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for detecting subtle changes in the electronic environment of the fluorine atoms. researchgate.netdiva-portal.org

The ¹⁹F NMR spectrum of this compound will show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C5 positions of the benzene (B151609) ring. The chemical shifts of these signals are indicative of their local electronic environment. Furthermore, these signals will exhibit coupling to each other (⁴JFF) and to the neighboring protons (³JHF and ⁴JHF), providing valuable information for structural confirmation.

Table 2: Expected ¹⁹F NMR Characteristics for this compound

| Fluorine Position | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity |

| F at C2 | -110 to -120 | ddd (doublet of doublet of doublets) |

| F at C5 | -115 to -125 | ddd (doublet of doublet of doublets) |

Note: The exact chemical shifts and coupling constants are dependent on the specific experimental conditions.

Application in Ligand-Protein Interaction Studies, e.g., Carbonic Anhydrase Complexes

A significant application of ¹⁹F NMR in the study of this compound is in monitoring its interaction with biological macromolecules, such as proteins. nih.govacs.orgosti.gov Sulfonamides are well-known inhibitors of carbonic anhydrase, and ¹⁹F NMR can be used to probe the binding of this compound to this enzyme. nih.govacs.orgosti.gov

Upon binding to carbonic anhydrase, the chemical shifts of the fluorine signals of this compound are expected to change significantly. nih.govacs.orgosti.gov This change, known as the "binding shift," provides direct evidence of the interaction and can be used to determine binding affinities and stoichiometry. nih.govacs.orgosti.gov Studies have shown that fluorinated benzenesulfonamides, including the 2,5-difluoro- derivative, can form complexes with human carbonic anhydrases I and II. nih.govacs.orgosti.gov The fluorine spectra of these complexes are consistent with either rapid rotation of the inhibitor's aromatic ring within the binding site or the preferential binding of a specific rotamer. nih.govacs.orgosti.gov

Other Advanced Spectroscopic Approaches in Chemical Research

Beyond NMR, other spectroscopic techniques offer complementary information about the electronic structure and elemental composition of this compound.

Electronic Absorption and Fluorescence Spectroscopies for Electronic Structure Probing

Electronic absorption (UV-Vis) and fluorescence spectroscopies are used to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated π-system of the difluorobenzene ring and the influence of the sulfonamide group.

Fluorescence spectroscopy involves the emission of light from an excited electronic state. govinfo.govevidentscientific.com While simple benzene sulfonamides are not typically highly fluorescent, derivatization or complexation can sometimes induce or enhance fluorescence. starna.com The shape of the fluorescence emission spectrum and the fluorescence lifetime can provide insights into the structure and dynamics of the excited state. evidentscientific.com These techniques are particularly useful for studying how the electronic structure of this compound changes in different environments or upon interaction with other molecules.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. wikipedia.orgcnrs.fr When a sample of this compound is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. cnrs.fr

The binding energies of these photoelectrons are characteristic of the elements present (carbon, nitrogen, oxygen, sulfur, and fluorine) and their respective chemical environments. For example, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms in the aromatic ring and those bonded to fluorine. Similarly, the S 2p spectrum confirms the +6 oxidation state of sulfur in the sulfonamide group, and the F 1s spectrum provides information about the carbon-fluorine bonds. XPS is a powerful tool for confirming the elemental composition and purity of this compound, especially in solid-state or surface-adsorbed forms.

Crystallographic Studies and Molecular Architecture of 2,5 Difluorobenzenesulfonamide Derivatives

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the molecular structure of crystalline solids. For benzenesulfonamide (B165840) derivatives, SC-XRD studies provide unambiguous proof of their chemical constitution and stereochemistry. These analyses reveal detailed geometric parameters of the sulfonamide group, which tend to remain largely consistent across different derivatives. nih.gov

For instance, a detailed SC-XRD analysis of a representative benzenesulfonamide (BS) derivative, C₃₁H₂₃ClN₂O₄S₂, determined that it crystallizes in the triclinic system with the space group P-1. mkjc.in The bond parameters obtained from such studies are crucial; for example, the S—O bond length in this BS derivative was found to be 1.424 Å, a slight increase from pure benzenesulfonamide (1.408 Å), indicating a change in electron density that can influence molecular polarity and hydrogen bonding potential. mkjc.in The structures are typically solved using direct methods and refined by full-matrix least-squares procedures. nih.gov

Table 1: Representative Crystallographic Data for a Benzenesulfonamide Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₃₁H₂₃ClN₂O₄S₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1558(5) |

| b (Å) | 9.9077(5) |

| c (Å) | 16.1367(8) |

| α (°) | 91.329(3) |

| β (°) | 98.192(3) |

| γ (°) | 101.108(3) |

| Volume (ų) | 1419.79(13) |

Data sourced from a study on a benzenesulfonamide derivative, providing insight into typical crystallographic parameters for this class of compounds. mkjc.in

Advanced Crystallographic Techniques for Challenging Samples

While SC-XRD is the gold standard, not all compounds yield single crystals of sufficient size and quality. For these challenging samples, advanced techniques are employed.

Performing X-ray diffraction at ultra-low temperatures (cryo-crystallography) is a common practice to obtain higher quality data. mdpi.comaps.org By cooling the crystal, typically in a stream of cold nitrogen gas to temperatures as low as 100-120 K, thermal vibrations of the atoms are significantly reduced. mdpi.commdpi.com This leads to less thermal smearing of the electron density, resulting in more precise atomic positions and a better resolution of the final structure. goettingen-research-online.derigaku.com For complex or weakly diffracting crystals, low-temperature data collection can be essential for a successful structure determination. aps.org

When compounds only form microcrystalline powders, making them unsuitable for conventional X-ray diffraction, three-dimensional electron diffraction (3D ED) offers a powerful alternative. This technique uses a beam of electrons instead of X-rays to determine crystal structures from sub-micrometer sized crystals. For benzenesulfonamide derivatives, 3D molecular representations can be derived from electron diffraction data, providing crucial structural information that would otherwise be inaccessible. nih.gov

For derivatives that are liquids, oils, or simply refuse to crystallize, the crystalline sponge method provides a revolutionary solution. creative-biostructure.comyoutube.com This technique involves soaking the non-crystallizable analyte into the pores of a pre-formed, highly porous host crystal (the "sponge"), which is often a metal-organic framework (MOF). creative-biostructure.comyoutube.com The guest molecules are absorbed and become ordered within the crystalline pores, allowing their structure to be determined by X-ray diffraction of the host-guest complex. youtube.comnih.gov This method is powerful for determining the structure of minute quantities of a substance (as little as a few nanograms) without needing to crystallize the sample itself. youtube.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org Understanding these interactions is key to predicting and controlling the physical properties of a solid. For benzenesulfonamide derivatives, these interactions include classical hydrogen bonds, as well as weaker contacts like C—H···O, π–π stacking, and halogen bonds. researchgate.netrsc.orgnih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. mkjc.in The surface is mapped with properties like d_norm (which highlights short contacts) and electrostatic potential, revealing the key interaction points. mkjc.in Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a representative benzenesulfonamide derivative, H···H contacts were found to be the most significant contributor to the crystal packing. mkjc.in

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzenesulfonamide Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| C…H/H…C | 25.5 |

| H…H | 44.5 |

| C…Cl/Cl…C | 5.8 |

| C…C | 4.9 |

| C…O/O…C | 7.9 |

Data derived from the 2D fingerprint plots for a benzenesulfonamide derivative, quantifying the relative importance of various non-covalent interactions in the crystal structure. mkjc.in

Conformational Analysis and Rotameric Preferences in Protein Complexes

The biological activity of a drug molecule is intrinsically linked to its three-dimensional shape or conformation, particularly the conformation it adopts when bound to its biological target, such as a protein. nih.gov Benzenesulfonamide derivatives are known to inhibit various enzymes, and their efficacy depends on the precise fit within the protein's binding pocket.

Crystallographic studies of protein-ligand complexes provide the most direct insight into these binding modes. However, when a co-crystal structure is unavailable, computational methods like molecular docking and the analysis of crystallographic overlays are used. researchgate.net For example, in the design of novel HIV-1 inhibitors, new diarylpyrimidine (DAPY) and indole-based sulfonamide (IAS) hybrids containing a 3,5-difluorobenzenesulfonamide (B117971) moiety were designed based on overlaying the crystal structures of known inhibitors within the non-nucleoside reverse transcriptase binding site. researchgate.net This analysis helps understand the preferred rotameric states of the sulfonamide group and the key hydrogen bonding and hydrophobic interactions that stabilize the complex, guiding the design of more potent inhibitors. mkjc.inresearchgate.net

Computational Chemistry and Theoretical Investigations of 2,5 Difluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is a popular choice for calculations because it offers a favorable balance between computational cost and accuracy. researchgate.net For sulfonamide derivatives, DFT methods such as B3LYP with a 6-311G basis set are commonly employed to optimize molecular geometries and explore electronic properties. nih.govkarger.com

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and atomic charge distributions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.com The energy gap between these frontier orbitals is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. wuxibiology.comresearchgate.net

Mulliken population analysis is a method used with DFT to estimate the partial atomic charges on each atom in a molecule. uni-muenchen.dewikipedia.org This information helps in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net For instance, DFT calculations can reveal the electron-withdrawing effects of the fluorine atoms and the sulfonyl group on the benzene (B151609) ring of 2,5-difluorobenzenesulfonamide, influencing its interaction with other molecules. Studies on related fluorinated benzenesulfonamides have shown that the fluorine substitution pattern significantly impacts electronic properties and, consequently, binding affinity to biological targets. researchgate.net

Table 1: Example Electronic Properties of a Sulfonamide Derivative Calculated by DFT

This table illustrates typical electronic property data obtained from DFT calculations for a hypothetical benzenesulfonamide (B165840) derivative. These values are essential for predicting reactivity and are often used as descriptors in further computational studies like QSAR.

Semi-empirical quantum mechanical methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, making them significantly faster than ab initio methods. This efficiency allows for the study of large molecules and the exploration of reaction potential energy surfaces. nih.gov Methods like PM3, AM1, and the more recent PM6 and PM7 are used to calculate thermodynamic properties such as heats of formation (ΔHf) and Gibbs free energy (ΔG) for reactants, transition states, and products. uni-muenchen.deresearchgate.net

Table 2: Representative Reaction Energetics Calculated by Semi-Empirical Methods

Mechanistic Studies of Chemical Reactions Involving this compound Species

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For sulfonamides, this includes understanding how they are formed and how they react. The synthesis of this compound itself can be achieved through processes like the diazotization of a corresponding aniline (B41778) derivative. researchgate.net

Mechanistic studies on the reactivity of related compounds provide significant clues. For example, investigations into the reactions of N,N-difluorobenzenesulfonamide have shown that it can act as a source of the benzenesulfonyl radical. researchgate.net In its reaction with α-methylstyrenes, a free radical addition pathway was identified through control experiments. researchgate.net This suggests that reactions involving the 2,5-difluoro analogue could also proceed via radical mechanisms under certain conditions. Computational methods can model these radical species, calculating their stability and the energy barriers for their formation and subsequent reactions, thereby supporting or refuting proposed mechanistic pathways. researchgate.net Other potential reaction mechanisms for amines and sulfonamides include nucleophilic substitution and reactions with carbonyls to form imines. mnstate.edu

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

In drug discovery, this compound can serve as a scaffold or fragment for designing inhibitors of various enzymes. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are used to predict and analyze how these ligands interact with their biological targets at an atomic level. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, often expressed as a binding energy or docking score. nih.govscirp.org For example, derivatives of this compound have been docked into the epidermal growth factor receptor tyrosine kinase (EGFR-TK) to predict binding modes, showing key hydrogen bond interactions with residues like Cys797. nih.gov Similarly, benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), and docking studies reveal how the sulfonamide group coordinates with the zinc ion in the enzyme's active site. tandfonline.comacs.orgmdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. tandfonline.comnih.gov These simulations assess the stability of the docked pose and can reveal important conformational changes in both the ligand and the protein. nih.govtandfonline.com Analysis of MD trajectories can identify stable hydrogen bonds and key amino acid residues responsible for the binding affinity. rsc.org For instance, MD simulations of benzenesulfonamide inhibitors in complex with CA IX have been used to confirm the stability of the protein-inhibitor complex through metrics like Root Mean Square Deviation (RMSD). nih.gov

Table 3: Example Data from Molecular Modeling of a Sulfonamide Ligand

This table presents typical data generated from molecular docking and MD simulation studies, which are used to evaluate a compound's potential as a drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds.

For series of benzenesulfonamide analogues, QSAR studies have been successfully applied to understand the requirements for potent biological activity. nih.govnih.gov These models use various molecular descriptors, which can be calculated using computational methods:

Electronic Descriptors: Such as atomic charges and HOMO/LUMO energies, reflecting the electronic effects of substituents.

Steric Descriptors: Like molecular volume or surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Different QSAR methods exist, from classical Hansch analysis, which develops linear regression equations, to more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These 3D methods generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic properties are favorable or unfavorable for activity, providing intuitive guidance for designing more potent molecules. nih.gov For benzenesulfonamide-based carbonic anhydrase inhibitors, QSAR studies have shown that activity can be linearly correlated with specific electronic and steric parameters of the substituents on the benzene ring. nih.gov

Table 4: Components of a Typical QSAR Model for Sulfonamide Derivatives

This table outlines the key components used to build a QSAR model, linking molecular properties to biological activity.

Biological Activity and Mechanistic Pathways of 2,5 Difluorobenzenesulfonamide and Its Analogs

Enzyme Modulation and Inhibition Profiles

Derivatives of 2,5-Difluorobenzenesulfonamide have been identified as potent modulators of several key enzyme families, demonstrating the versatility of this chemical scaffold in targeting distinct biological pathways.

Carbonic Anhydrase Inhibition Mechanisms

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These ubiquitous zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental physiological reaction. acs.orgnih.gov The inhibitory mechanism of sulfonamides against CAs is primarily attributed to the binding of the deprotonated sulfonamide nitrogen (R-SO2NH-) to the zinc ion (Zn2+) located in the enzyme's active site. nih.govcnr.it This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. cnr.it

Research has shown that this compound itself can form complexes with human carbonic anhydrase I (HCA I) and II (HCA II). acs.org Fluorine NMR studies have suggested that this compound can form complexes with both HCA I and HCA II with a 2:1 inhibitor-to-enzyme stoichiometry. frontiersin.org The binding of arylsulfonamides to carbonic anhydrase is a result of several interactions: the coordination of the sulfonamide anion to the zinc cofactor, hydrogen bonding between the sulfonamide group and active site residues, and interactions between the aryl ring and a hydrophobic pocket within the enzyme. nih.gov The fluorination pattern on the benzenesulfonamide (B165840) ring can influence the binding affinity and selectivity for different CA isoforms. researchgate.net

Kinase Inhibition Activities

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery. nih.gov The sulfonamide scaffold has been incorporated into various kinase inhibitors. acs.orgmdpi.com

A derivative of this compound, specifically N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide , has been identified as a potent and selective inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.govnih.gov This compound demonstrated significant anticancer activity against various cancer cell lines. nih.govnih.gov Mechanistic studies have confirmed that this derivative acts as an inhibitor of EGFR-TK autophosphorylation. nih.govnih.gov

Another derivative, 2,5-difluoro-N-[3-(4-pyridin-4-yl-1H-pyrazol-3-yl)-phenyl]-benzenesulfonamide , is listed in a patent as a compound that modulates the activity of protein kinases, particularly those from the RAF family. google.comekb.eg

The inhibitory activity of these derivatives highlights the potential of the this compound moiety in the design of novel kinase inhibitors. The specific interactions of these compounds within the kinase domain contribute to their inhibitory potency and selectivity.

Table 1: Kinase Inhibition by this compound Derivatives

| Compound | Target Kinase | IC50 Values | Cell Line |

|---|---|---|---|

| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | EGFR-TK | 0.010 µM | HCC827 |

| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | EGFR-TK | 0.08 µM | NCI-H1975 |

| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | EGFR-TK | 0.82 µM | A-549 |

Data sourced from a study on thiazolo[5,4-b]pyridine (B1319707) derivatives. nih.gov

Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) Inhibition by this compound Derivatives

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc metallopeptidase that plays a critical role in the immune system by trimming peptide antigens for presentation by Major Histocompatibility Complex (MHC) class I molecules. nih.govnih.govwikipedia.org This function makes ERAP1 a potential therapeutic target for modulating immune responses in cancer and autoimmune diseases. nih.govnih.gov

A significant finding in this area is the discovery of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (referred to as compound 1 in the study) as a competitive inhibitor of ERAP1 aminopeptidase activity. acs.orgnih.govnih.gov This compound was identified through high-throughput screening and represents one of the first selective inhibitors for ERAP1 over its related paralogs, ERAP2 and Insulin-Regulated Aminopeptidase (IRAP). nih.govnih.gov

The mechanism of inhibition involves the compound targeting the active site of ERAP1. nih.gov Molecular docking studies suggest that the sulfonamide group of the inhibitor engages the catalytic zinc ion within the active site, a mode of action that is consistent with other metalloenzyme inhibitors. nih.gov The discovery of this this compound derivative provides a valuable chemical tool for studying ERAP1 function and offers a starting point for the development of new immunomodulatory therapies. nih.govnih.gov

Broader Biological Activities Associated with Sulfonamide Derivatives

The sulfonamide scaffold is not limited to enzyme inhibition and has been a prolific source of compounds with a wide array of other biological activities.

Antimicrobial Properties

The discovery of sulfonamide antibacterial agents was a landmark in medicine. frontiersin.org While the parent this compound's antimicrobial profile is not extensively detailed, numerous derivatives of sulfonamides, including those with fluorination, have demonstrated significant antimicrobial properties. frontiersin.orgnih.gov The classical mechanism of action for antibacterial sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. nih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides competitively inhibit DHPS, leading to a depletion of folic acid and subsequent bacteriostatic effects. researchgate.net

More recent research has explored novel sulfonamide derivatives to combat the rise of drug-resistant pathogens. frontiersin.org For instance, certain fluorinated thiourea (B124793) derivatives carrying sulfonamide moieties have shown promising antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov One study reported that a fluorinated pyridine (B92270) derivative exhibited the highest antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacterial strains. nih.gov Another study on newly synthesized benzenesulfonamide derivatives found that several compounds exhibited significant growth inhibition against S. aureus. nih.gov

Table 2: Antimicrobial Activity of a Fluorinated Sulfonamide Derivative (Compound 4a)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 1.95 |

| Staphylococcus aureus | 3.9 |

| Escherichia coli | 7.81 |

| Pseudomonas aeruginosa | 15.63 |

Data represents the minimum inhibitory concentration (MIC) for a fluorinated pyridine derivative of a sulfonamide. nih.gov

Anti-inflammatory Effects

Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. rcsb.org Sulfonamide derivatives have emerged as a promising class of anti-inflammatory agents. frontiersin.orgontosight.ai Their mechanisms of action can be varied, including the inhibition of key inflammatory enzymes like cyclooxygenases (COX). nih.gov

Several studies have highlighted the anti-inflammatory potential of benzenesulfonamide derivatives. For example, a series of novel benzenesulfonamide derivatives bearing a carboxamide moiety demonstrated fascinating anti-inflammatory activity in vivo, with some compounds showing a higher percentage of inflammation inhibition than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in the initial hours of testing. frontiersin.org Another study focused on thiazolidinone derivatives of benzenesulfonamide, identifying compounds with significant COX-2 inhibitory activity. nih.gov Structure-activity relationship studies suggested that specific substitutions on the phenyl ring could enhance selective COX-2 inhibition. nih.gov

Furthermore, tryptanthrin (B1681603) derivatives incorporating a benzenesulfonamide substituent have been synthesized and shown to possess potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov These findings underscore the potential of the sulfonamide scaffold in developing new anti-inflammatory therapies. mdpi.comnih.gov

Table 3: Anti-inflammatory Activity of Benzenesulfonamide Derivatives

| Compound Type | Mechanism of Action | Observed Effect |

|---|---|---|

| Benzenesulphonamides with carboxamide | Inhibition of carrageenan-induced paw edema | Up to 94.69% inhibition at 1 hour |

| Thiazolidinone derivatives of benzenesulfonamide | COX-2 Inhibition | Up to 61.75% COX-2 inhibition |

| Tryptanthrin derivatives with benzenesulfonamide | Inhibition of NO, TNF-α, and IL-1β production | Significant reduction in inflammatory mediators |

Data compiled from studies on various benzenesulfonamide derivatives. frontiersin.orgnih.govnih.gov

Anticancer Potentials and Applications

The this compound moiety has been incorporated into various molecular scaffolds to develop novel therapeutic agents with significant anticancer properties. ontosight.ai Research has demonstrated that analogs featuring this chemical group exhibit potent activity against several cancer cell lines, often through the targeted inhibition of key signaling pathways involved in tumor growth and survival. nih.govtandfonline.com

A notable example is a series of novel thiazolo[5,4-b]pyridine derivatives, which were designed and synthesized with the this compound group. nih.gov These compounds were evaluated for their anticancer activity against non-small cell lung cancer (NSCLC) cell lines, including HCC827, NCI-H1975, and A-549. nih.gov Several of these derivatives displayed potent anticancer effects. nih.gov

The lead compound from this series, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide (identified as compound 10k ), showed remarkable potency that was comparable to the clinically approved drug Osimertinib. nih.gov Mechanistic studies revealed that compound 10k functions as an inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) autophosphorylation in HCC827 cells. nih.gov Furthermore, apoptosis assays confirmed that this compound induced significant early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov An important finding was the selective cytotoxicity of these potent derivatives, as they showed no toxicity against the normal human bronchial epithelial cell line (BEAS-2B) at concentrations exceeding 35 μM. nih.gov

The general class of sulfonamides has been explored for a range of therapeutic applications, including anticancer agents. ontosight.ai Their efficacy often stems from their ability to interact with biological targets such as enzymes and proteins crucial for disease progression. ontosight.aimdpi.com For instance, other sulfonamide derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase, which is associated with some tumors, and cyclin-dependent kinases (CDKs), which regulate the cell cycle. drugbank.commdpi.com The incorporation of the this compound group is a strategic approach to enhance the potency and metabolic stability of these potential anticancer agents. vulcanchem.com

Elucidation of Molecular Interaction Mechanisms (e.g., Hydrogen Bonding, Coordination Bonds)

The biological activity of this compound and its analogs is fundamentally governed by their molecular interactions with target proteins. nih.gov These interactions, which include hydrogen bonds and potentially coordination bonds, are crucial for ligand binding and the subsequent modulation of protein function. nih.gov

Hydrogen Bonding

Hydrogen bonds are critical directional interactions that play a major role in the binding of ligands to biological macromolecules. nih.gov The sulfonamide group (-SO₂NH₂) in this compound is a key functional group capable of participating in hydrogen bonding. The nitrogen atom can act as a hydrogen bond donor via its N-H bond, while the two oxygen atoms can act as hydrogen bond acceptors.

Theoretical studies on structurally similar molecules, such as 2,6-difluorobenzamide, provide insight into the types of interactions that can be expected. mdpi.com Investigations using Car–Parrinello molecular dynamics have shown the presence of intermolecular hydrogen bonds, such as N-H···O, in the crystalline phase. mdpi.com These interactions are fundamental to the stability of the crystal lattice and are analogous to the interactions that can occur between a sulfonamide-containing drug and the amino acid residues (e.g., aspartate, glutamate, serine) in a protein's active site. The fluorine atoms on the benzene (B151609) ring, due to their high electronegativity, influence the electronic distribution of the entire molecule, which can modulate the strength and geometry of these hydrogen bonds. vulcanchem.com

Coordination Bonds

A coordination bond is a type of covalent bond formed when one atom (the ligand) donates a pair of electrons to another atom (the central metal ion), which acts as a Lewis acid. pressbooks.pubsavemyexams.com Ligands can be neutral molecules or ions that possess at least one lone pair of electrons. savemyexams.com

The this compound molecule contains several potential donor atoms—specifically the nitrogen and oxygen atoms of the sulfonamide group—each with lone pairs of electrons. drugbank.com This makes the compound a potential ligand capable of forming coordination complexes with transition metal ions. pressbooks.pub In such a complex, the sulfonamide derivative would act as a Lewis base, donating electron density to the central metal. pressbooks.pub The formation of coordination bonds can be essential for the mechanism of certain metalloenzymes, and designing inhibitors that can coordinate to the metal cofactor (e.g., Zn²⁺ in carbonic anhydrases or matrix metalloproteinases) is a common strategy in drug discovery. drugbank.comexplorationpub.com While specific studies detailing the coordination complexes of this compound itself are not prevalent, the inherent chemical properties of its sulfonamide group suggest a strong potential for it to engage in this type of bonding, which is a key consideration in the rational design of metalloenzyme inhibitors. york.ac.uk

Structure Activity Relationship Sar Studies of 2,5 Difluorobenzenesulfonamide Derivatives

Impact of Fluorine Substitution on Biological and Pharmacological Profiles

The substitution of hydrogen atoms with fluorine is a common and powerful strategy in medicinal chemistry to modulate a molecule's properties. nih.gov The high electronegativity and small size of the fluorine atom can profoundly alter the electronic distribution, acidity (pKa), metabolic stability, and binding interactions of a compound. nih.gov This strategic fluorination is often employed to improve potency and to modulate parameters like lipophilicity and metabolic stability. nih.gov

Adding fluorine to organic compounds can increase their lipophilicity, a property that describes their ability to dissolve in fats and lipids. wikipedia.org This enhancement is due to the carbon-fluorine bond being more hydrophobic than the carbon-hydrogen bond, which can lead to increased penetration of cell membranes and improved bioavailability. wikipedia.org However, the effect of fluorination on a compound's properties can be complex; for instance, while some studies have noted increased lipophilicity, others have observed reduced lipophilicity as a result of fluorination. mdpi.com Similarly, the impact on solubility does not always show a consistent correlation with the degree of fluorination. mdpi.com

In the context of 2,5-difluorobenzenesulfonamide derivatives, the two fluorine atoms on the benzene (B151609) ring significantly influence the molecule's interaction with biological targets. In a large-scale analysis, it was found that increasing molecular weight by adding fluorine atoms does not inherently increase the risk of the compound being expelled from cells by P-glycoprotein (P-gp), a common mechanism of drug resistance. nih.gov This suggests that the electronic effects of fluorine are more critical than its mass in this context. nih.gov The presence of fluorine can also protect an aromatic ring from metabolic oxidation, a key pathway in drug metabolism. wikipedia.org

Investigation of Substituent Effects on Sulfonamide Moiety for Tunable Properties

The sulfonamide group (-SO₂NH-) is a critical pharmacophore whose properties can be finely tuned by altering its substituents. For a sulfonamide to exhibit antibacterial activity, the sulfur atom must be directly attached to the benzene ring, and a free amino group in the para-position is often essential. Modifications to the amide nitrogen (designated N1) can have varied effects on the molecule's activity, with N1-monosubstituted derivatives often being active compounds.

SAR studies on aryl sulfonamide derivatives targeting influenza virus have demonstrated the critical nature of these substitutions. nih.gov For example, modifying the N-ethyl group of a lead compound by removing it or shrinking it to a methyl group led to a significant loss of antiviral activity. nih.gov Conversely, moving a methyl group on the aryl ring from the ortho to the para position was well-tolerated, indicating specific spatial and electronic requirements for interaction with the viral hemagglutinin (HA) protein. nih.gov

In the development of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes, varying the substituents on fluorinated benzenesulfonamides has produced compounds with a wide range of binding affinities and isoform selectivities. researchgate.net The synthesis of various substituted tri- and tetrafluorobenzenesulfonamides has led to the discovery of potent and selective inhibitors for specific CA isoforms, including those associated with tumors. researchgate.net This highlights how systematic substitution on the sulfonamide-bearing ring is a powerful method for tuning the biological and pharmacological properties of these derivatives.

Rational Design and Synthesis of Bioactive Analogs for Enhanced Potency and Selectivity

Rational drug design is a critical and challenging process that leverages an understanding of a biological target and ligand interactions to create more effective drugs. mdpi.com This process often involves computational methods like quantitative structure-activity relationship (QSAR) modeling and molecular docking to predict how a molecule will bind to its target, guiding the synthesis of novel analogs with improved properties. mdpi.comrsc.org

A notable example involves the rational design and synthesis of a novel series of thiazolo[5,4-b]pyridine (B1319707) derivatives incorporating the this compound moiety as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov This enzyme is a key target in non-small cell lung cancer. nih.gov Through a multi-step synthetic pathway, a large library of derivatives was created and evaluated. nih.gov This effort identified compound 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) as a particularly potent agent against multiple cancer cell lines, with activity comparable to the clinically used drug Osimertinib. nih.gov Importantly, these potent derivatives showed selective cytotoxicity, sparing normal cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Thiazolo[5,4-b]pyridine Derivatives

This table displays the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM) for several compounds against different cancer cell lines.

| Compound | HCC827 (IC₅₀ µM) | NCI-H1975 (IC₅₀ µM) | A-549 (IC₅₀ µM) |

|---|---|---|---|

| 10b | 0.021 | 0.15 | 1.12 |

| 10c | 0.015 | 0.11 | 0.95 |

| 10h | 0.025 | 0.19 | 1.34 |

| 10i | 0.018 | 0.13 | 1.06 |

| 10k | 0.010 | 0.08 | 0.82 |

Data sourced from PubMed. nih.gov

This approach, combining rational design with synthetic chemistry and biological evaluation, exemplifies the modern process of developing lead compounds into potential therapeutic agents. nih.gov

Correlation of Structural Features with Specific Biological Target Binding

Understanding how specific structural features of a molecule correlate with its binding to a biological target is the ultimate goal of SAR studies. This is often achieved through a combination of biological assays, computational modeling, and high-resolution structural biology techniques like X-ray crystallography. researchgate.netnih.gov

In the study of analogs targeting the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose metabolism, the binding mode of this compound derivatives was investigated. nih.gov An X-ray crystal structure was obtained for one analog, 10 (4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide), bound to the PPARγ ligand binding domain (LBD). nih.gov Analysis revealed that the highest affinity ligands were distinguished by tighter molecular packing within the binding pocket. nih.gov Specifically, the presence of a substituent at the 2-position on the benzene ring was a feature of the five ligands with the highest affinities. nih.gov

Table 2: Activity of Selected PPARγ Agonists

This table shows the half-maximal effective concentration (EC₅₀) in nanomolar (nM) and the maximal transactivation relative to a full agonist.

| Compound | EC₅₀ (nM) | Max Transactivation (%) |

|---|---|---|

| 3 | 7 | 20 |

| 4 | 3 | 25 |

| 6 | 957 | 10 |

| 8 | 2 | 34 |

| 10 | 4 | 24 |

Data sourced from PubMed Central. nih.gov

Advanced Applications and Research Frontiers of 2,5 Difluorobenzenesulfonamide in Diverse Fields

Pharmaceutical and Medicinal Chemistry Applications

The 2,5-difluorobenzenesulfonamide scaffold is a key constituent in the development of innovative therapeutic molecules. Its structural features are leveraged by medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of drug candidates.

Development of Novel Therapeutic Agents for Viral Infections and Cancer

While this compound is not itself a therapeutic agent, it serves as a crucial starting material or a core structural component for the synthesis of more complex molecules with significant biological activity. nih.govgoogle.com Research has shown that derivatives incorporating this moiety exhibit potential as treatments for a range of diseases, including viral infections and cancer. nih.govgoogle.comgoogle.com

In the realm of antiviral research, derivatives have been synthesized and investigated for their ability to inhibit viral replication. nih.govgoogle.com For instance, a complex quinazolinone derivative prepared using 2,5-difluorobenzenesulfonyl chloride was developed as part of a search for agents against the Hepatitis C virus (HCV). google.com Another study identified a tertiary aryl sulfonamide, N-(2,4-Difluorophenyl)-N-ethyl-2,5-difluorobenzenesulfonamide, as a potent inhibitor of the influenza virus hemagglutinin (HA) protein, preventing viral entry and replication across multiple subtypes. nih.gov This compound was found to reduce viral titers by a minimum of four logs against H1N1, H5N1, and H3N2 influenza A viruses. nih.gov

In oncology, the this compound structure is integrated into molecules designed to target specific pathways involved in tumor growth and survival. google.comgoogle.comgoogle.com It is a component in patented compounds designed as SGK-1 inhibitors, which can be used in tumor therapy to suppress the growth of cancer cells and metastases. google.comgoogle.com Furthermore, complex thiazole (B1198619) and oxazole (B20620) compounds containing the this compound group have been investigated for treating various cancers, including breast, colorectal, and non-small cell lung cancer, by targeting the MAPK signaling pathway. google.com

Derivatives have also been identified as inhibitors of Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), an enzyme implicated in both cancer and autoimmune diseases by modulating the immune response. acs.orgresearchgate.netresearchgate.net Specifically, the compound N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide was identified as a competitive inhibitor of ERAP1, offering a potential therapeutic avenue for these conditions. researchgate.netresearchgate.net

| Derivative Class | Therapeutic Target | Potential Application |

| Quinazolinone Derivatives | Hepatitis C Virus (HCV) | Antiviral google.com |

| Tertiary Aryl Sulfonamides | Influenza Hemagglutinin (HA) | Antiviral nih.gov |

| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides | SGK-1 Kinase | Cancer Therapy google.com |

| Benzene (B151609) Sulfonamide Thiazole/Oxazole Compounds | Raf/MEK/ERK Pathway | Cancer Therapy google.com |

| Guanidinyl-Sulfonamides | ERAP1 | Cancer Immunotherapy, Autoimmune Disease acs.orgresearchgate.net |

Lead Compound Optimization in Drug Discovery Initiatives

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity but may have suboptimal properties that require modification. acs.org Lead optimization is the intricate process where medicinal chemists systematically alter the structure of a lead compound to enhance its desirable qualities, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion), while minimizing toxicity. acs.orgpatsnap.com

The this compound moiety is a valuable scaffold in this optimization process. Its key features include:

The Sulfonamide Group: This group is a versatile hydrogen bond donor and acceptor, allowing for strong and specific interactions with biological targets like enzyme active sites. patsnap.com

Structure-activity relationship (SAR) studies involving derivatives of this compound have demonstrated the importance of these features. For example, in the development of influenza inhibitors, modifications to the groups attached to the sulfonamide nitrogen and alterations to the second aryl ring were systematically performed to identify the most potent analogues. nih.gov Similarly, in the optimization of ERAP1 inhibitors, the this compound group was part of a starting hit compound which was then modified to achieve a greater than 1,000-fold increase in activity. acs.org This process involves synthesizing numerous derivatives to find the optimal balance of properties required for a clinical drug candidate. acs.orgmolaid.com

Materials Science and Engineering Applications

The distinct chemical structure of this compound also lends itself to the creation of advanced materials with tailored properties for high-performance applications.

Polymer Chemistry: Development of Poly(arylene ether sulfonamide)s

While direct studies specifying the use of this compound in polymer synthesis are not prominent in the available literature, extensive research on its isomers, such as 3,5-difluorobenzenesulfonamide (B117971), provides a clear blueprint for its potential application. Poly(arylene ether)s (PAEs) are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical strength.

The synthesis of PAEs often involves a nucleophilic aromatic substitution (NAS) polycondensation reaction. In this process, a difluoro-monomer, activated by an electron-withdrawing group like a sulfonyl group, reacts with a bisphenolate nucleophile (e.g., from bisphenol A). The fluorine atoms act as good leaving groups, facilitating the formation of the ether linkages that constitute the polymer backbone.

Research has demonstrated the successful synthesis of PAEs using N-substituted 3,5-difluorobenzenesulfonamide monomers. The resulting poly(arylene ether sulfonamide)s exhibit moderate to high glass transition temperatures and good thermal stability, making them suitable for various engineering applications. The properties of these polymers can be "tuned" by altering the substituent groups on the sulfonamide nitrogen.

Perovskite Solar Cells: Defect Passivation and Strain Relaxation Strategies Utilizing Difluorobenzenesulfonamide Additives

Perovskite solar cells (PSCs) are a highly promising photovoltaic technology, but their efficiency and long-term stability are often hindered by crystallographic defects and internal lattice strain. Recent research has highlighted the use of sulfonamide-based additives to mitigate these issues, although studies have prominently featured the 3,5-difluorobenzenesulfonamide (DBF) isomer rather than the 2,5-isomer.

The effectiveness of DBF as an additive stems from its unique molecular geometry. The spacing of its functional groups is highly compatible with the bond lengths and angles of the perovskite crystal lattice, specifically the [PbI6] octahedral framework. This "lattice matching" allows the DBF molecules to integrate at the perovskite interface, where they can:

Passivate Defects: The functional groups of the sulfonamide can coordinate with undercoordinated ions (e.g., Pb2+) at the perovskite surface, neutralizing these charge trap sites that would otherwise lead to non-radiative recombination and efficiency loss.

Relax Strain: The structural compatibility helps to minimize lattice mismatch, effectively releasing residual strain within the perovskite film that can build up during crystallization.

This dual-action strategy of defect passivation and strain relaxation leads to higher quality perovskite films with improved carrier dynamics and enhanced stability. While this mechanism has been detailed for the 3,5-isomer, the different geometry of this compound would offer an alternative spatial arrangement of functional groups, presenting a distinct possibility for investigation in similar passivation strategies.

Catalysis Research: Photocatalytic Applications and Electrophilic Reactivity

The field of catalysis is beginning to explore the potential of sulfonamide-containing molecules due to their unique electronic characteristics.

The reactivity of sulfonamides can be multifaceted. The sulfonyl group is strongly electron-withdrawing, which can render the sulfur atom electrophilic and susceptible to nucleophilic attack. patsnap.com Concurrently, the nitrogen atom can act as a nucleophile. patsnap.com This dual nature makes sulfonamides interesting candidates for catalytic cycles. Nickel-catalyzed cross-electrophile coupling reactions of benzylic sulfonamides have been reported, establishing that the typically robust C-N bond in these structures can be activated for carbon-carbon bond formation. nih.govacs.org This demonstrates the capacity of the sulfonamide moiety to participate in complex, metal-catalyzed reaction pathways.

While specific photocatalytic applications for this compound have not been extensively reported, its structural features suggest potential. Photocatalysis harnesses light to drive chemical reactions, often through photoinduced electron transfer or energy transfer processes. The aromatic and electron-deficient nature of the 2,5-difluorophenyl ring could potentially allow the molecule to participate in such photoredox cycles. Further research is needed to explore its capabilities as a novel photocatalyst or as a ligand in photocatalytic systems.

Patent Landscape and Academic Contributions to 2,5 Difluorobenzenesulfonamide Research

Analysis of Patenting Trends and Intellectual Property Protection for Related Compounds

The intellectual property landscape for compounds related to 2,5-difluorobenzenesulfonamide is largely dominated by patents protecting kinase inhibitors, a major class of targeted cancer therapies. The sulfonamide moiety, including the difluorinated benzene (B151609) sulfonamide structure, is a recurring motif in these patents. sagaciousresearch.comnih.gov A primary example is the drug Dabrafenib, a potent inhibitor of the B-Raf proto-oncogene, serine/threonine kinase (BRAF), where a derivative of this compound is a key structural component. nih.govspringer.com

The patenting trend for these compounds has evolved from broad "Markush" structure claims to more specific claims covering particular molecules, their crystalline forms, and methods of use. Markush structures allow inventors to claim a wide range of structurally related compounds under a single patent, providing broad protection. nih.govcollierlegaloh.com An early and foundational patent in this area is WO2009137391, filed by Smithkline Beecham (now part of GlaxoSmithKline and subsequently licensed to Novartis), which claims a genus of benzene sulfonamide thiazole (B1198619) and oxazole (B20620) compounds, including what would become Dabrafenib. google.comunifiedpatents.com This initial "composition of matter" patent is the cornerstone of intellectual property protection, preventing others from making, using, or selling the claimed compounds.

Subsequent patenting activity has focused on "secondary" patents. These include patents for specific crystalline forms (polymorphs) of the active pharmaceutical ingredient, which can have improved stability and bioavailability, as well as patents for combination therapies. nih.gov For instance, patents have been granted for the combination of Dabrafenib with Trametinib, a MEK inhibitor, which has shown enhanced efficacy in treating BRAF-mutant cancers. google.com This strategy of filing secondary patents is a common approach in the pharmaceutical industry to extend the period of market exclusivity for a successful drug.

A review of patents from 2013 to the present shows a continued focus on sulfonamide derivatives as inhibitors of various kinases, including tyrosine kinases, which are crucial in cancer cell signaling pathways. sagaciousresearch.com This indicates that the chemical space around this compound and related structures remains a fertile ground for the discovery of new therapeutic agents.

Role of Academic Institutions in Compound Discovery and Application Patents

While the primary patents for compounds like Dabrafenib are typically held by pharmaceutical companies, academic institutions play an indispensable role in the discovery and development pipeline. The initial discovery of BRAF mutations in 2002 by researchers at the Sanger Institute, an academic institution, was a landmark achievement that paved the way for the development of BRAF inhibitors. nih.gov

Academic involvement is prominent in several key areas:

Elucidating Biological Mechanisms: University researchers often conduct the fundamental research that uncovers the role of specific proteins like BRAF in diseases such as melanoma. nih.gov This foundational knowledge is critical for identifying promising drug targets.

Preclinical and Clinical Research: Academic institutions are major hubs for preclinical studies and clinical trials that evaluate the safety and efficacy of new drugs. For example, the development of Dabrafenib involved collaborations with numerous academic cancer centers, including the Dana-Farber Cancer Institute and the National Cancer Institute (USA). springer.com Clinical trials, often led by academic researchers, provide the essential data required for regulatory approval. The results of these trials are frequently published in high-impact scientific journals, contributing to the broader scientific understanding of the drug's effects. nih.govnih.gov

Investigating Resistance Mechanisms: A significant area of academic research is understanding how cancers develop resistance to targeted therapies. Studies from institutions like the University of California, San Francisco, have been instrumental in characterizing the mechanisms of resistance to BRAF inhibitors, which in turn guides the development of next-generation drugs and combination therapies. nih.gov

Patenting of New Uses and Combinations: While less common for the initial composition of matter, universities may be involved in patenting new uses for existing drugs or novel combination therapies discovered through their research. For instance, a patent for a triple combination therapy involving a RAF, MEK, and ERK inhibitor for BRAF mutant tumors acknowledges support from the National Institutes of Health, highlighting the role of government and academic funding in such discoveries.

The table below illustrates the various roles academic institutions have played in the development of therapies related to this compound derivatives.

| Institution/Researcher Type | Role in Development | Example |

| Basic Science Research Institute | Discovery of Drug Target (BRAF mutations) | Sanger Institute nih.gov |

| Academic Cancer Centers | Clinical Trials and Efficacy Studies | Dana-Farber Cancer Institute, National Cancer Institute (USA) springer.com |

| University Research Labs | Investigation of Drug Resistance Mechanisms | University of California, San Francisco nih.gov |

| University-Affiliated Hospitals | Leading Multi-center Clinical Trials | Researchers affiliated with various universities publishing trial results nih.gov |

Discrepancies and Complementarities Between Patent and Scientific Literature Disclosure

The information disclosed in patents and scientific literature, while often concerning the same subject matter, serves different purposes and thus can exhibit significant discrepancies and complementarities.

Discrepancies:

Scope of Claims vs. Synthesized Compounds: Patents, particularly early ones, often use broad Markush structures to claim a vast number of potential compounds. nih.gov For example, the initial Dabrafenib patent (WO2009137391) claims a wide genus of compounds, but only provides experimental data for a limited number of examples. google.comunifiedpatents.com In contrast, scientific papers typically focus on a smaller, more optimized set of compounds that have been synthesized and tested, including the lead candidate. researchgate.net

Detail in Synthetic Procedures: Patent literature primarily aims to establish that the claimed compounds can be made. The experimental sections may provide sufficient detail to meet the legal requirement of "enablement," but they may not always be optimized for yield or scalability. Scientific publications, on the other hand, often provide more detailed and refined synthetic methodologies, including reaction optimization and characterization of intermediates, to contribute to the field of organic chemistry.

Biological Data: Patents are required to demonstrate the utility of the invention. This often involves providing biological data, such as IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%). However, the assays used may be described in less detail than in peer-reviewed journals. For instance, a preclinical scientific paper on Dabrafenib provides detailed results from a panel of 195 tumor cell lines, offering a much broader and more detailed dataset than what is typically found in the initial patent. nih.gov The reported IC50 values can also differ between patents and scientific literature due to variations in assay conditions.

Complementarities:

Early Disclosure vs. Detailed Mechanistic Insight: Patents are often the first public disclosure of a new invention, providing an early glimpse into novel chemical scaffolds and their intended use. Scientific literature, which often follows years later, complements this by providing a deeper understanding of the compound's mechanism of action, pharmacokinetics, and a more thorough characterization of its biological effects. nih.govdrugbank.com

Legal Boundaries vs. Scientific Rationale: Patents define the legal boundaries of the intellectual property, outlining the scope of protection. collierlegaloh.com Scientific articles provide the scientific rationale and context for the invention, explaining the hypothesis that led to the compound's design and the interpretation of the biological data.

From Structure to Clinical Application: The patent for Dabrafenib discloses its structure and its utility as a BRAF inhibitor. google.com Subsequent scientific publications and clinical trial reports build upon this, providing the extensive data on its efficacy in treating melanoma, the development of resistance, and the benefits of combining it with other drugs like Trametinib. nih.govnih.gov This body of scientific work is complementary to the patent, as it validates and expands upon the initial claims of therapeutic utility.

The following table provides a comparative overview of the information typically found in patents versus scientific literature for a compound like Dabrafenib.

| Feature | Patent Disclosure (e.g., WO2009137391) | Scientific Literature (e.g., Preclinical/Clinical Papers) |

| Scope | Broad Markush structure claiming a large genus of compounds. nih.govunifiedpatents.com | Focus on a specific lead compound and a small set of analogues. researchgate.net |

| Synthetic Methods | Provides examples to demonstrate enablement; may not be fully optimized. | Often provides detailed, optimized, and scalable synthetic routes. |

| Biological Data | Data to support utility claim (e.g., IC50 for target enzyme). google.com | Extensive data from multiple cell lines, animal models, and detailed mechanistic studies. nih.gov |

| Purpose | Secure intellectual property rights and define legal protection. collierlegaloh.com | Disseminate scientific knowledge, provide detailed experimental evidence, and undergo peer review. |

Q & A

What are the recommended synthetic routes and characterization methods for 2,5-difluorobenzenesulfonamide?

Basic Research Question

Methodological Answer:

this compound is synthesized via sulfonation of a fluorinated benzene precursor, followed by amidation. Key steps include:

Sulfonation : React 1,2,4-trifluorobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Ammonolysis : Treat the intermediate with aqueous ammonia to form the sulfonamide.

Characterization :

- Physical Properties : Crystalline solid (mp 140–142°C) .

- Spectroscopy : Confirm structure via H/F NMR (fluorine chemical shifts at δ −110 to −120 ppm) and LC-MS (m/z 193.17 [M+H]).

- Elemental Analysis : Verify purity (>95% by HPLC) .

How can researchers validate the identity and purity of this compound?

Basic Research Question

Methodological Answer:

Use a combination of analytical techniques:

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to confirm melting point (140–142°C) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Match experimental C, H, N, S, and F percentages to theoretical values (e.g., C: 37.31%, F: 19.68%) .

What advanced structural insights can be gained from X-ray crystallography studies of this compound derivatives?

Advanced Research Question

Methodological Answer:

Cocrystallization with protein targets (e.g., PPARγ) reveals binding modes and conformational stability. For example:

- Experimental Design : Soak purified PPARγ ligand-binding domain (LBD) with this compound analogs and grow crystals via vapor diffusion.

- Data Collection : Resolve structures at ~2.2 Å resolution using synchrotron radiation.

- Analysis : Calculate RMSD values (e.g., 0.88 Å vs. partial agonist-bound structures) to quantify structural deviations .

Key Insight : Fluorine atoms enhance binding affinity through hydrophobic interactions and halogen bonding .

How does this compound interact with biological targets such as carbonic anhydrases?

Advanced Research Question

Methodological Answer:

The compound acts as a competitive inhibitor by binding to the enzyme’s active site:

- Enzyme Assays : Measure inhibition constants () using stopped-flow CO hydration assays.